5,6A,9-triazacyclohepta[jkl]-as-indacene
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Overview
Description
5,6A,9-triazacyclohepta[jkl]-as-indacene is a complex heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound is characterized by its unique fused ring structure, which includes a cyclopenta ring, an imidazo ring, and a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6A,9-triazacyclohepta[jkl]-as-indacene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of aminobenzophenones with appropriate reagents to form the benzodiazepine core .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using continuous flow chemistry techniques. This approach allows for the efficient and scalable production of the compound, with improved yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
5,6A,9-triazacyclohepta[jkl]-as-indacene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
5,6A,9-triazacyclohepta[jkl]-as-indacene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6A,9-triazacyclohepta[jkl]-as-indacene involves its interaction with specific molecular targets in the body. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant effects . The compound also affects other pathways, including those involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .
Comparison with Similar Compounds
5,6A,9-triazacyclohepta[jkl]-as-indacene can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer activities.
Imidazo[4,5-b]pyridine: Exhibits a wide range of biological activities, including antiviral and anti-inflammatory effects.
1,4-Benzodiazepines: Widely used in clinical settings for their anxiolytic and hypnotic properties.
Properties
CAS No. |
163419-33-8 |
---|---|
Molecular Formula |
C12H7N3 |
Molecular Weight |
193.209 |
InChI |
InChI=1S/C12H7N3/c1-3-9-11-8(1)2-4-10-12(11)15(7-14-10)6-5-13-9/h1-7H |
InChI Key |
OHTRKKQVVLQKIX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C4=C1C=CC4=NC=CN3C=N2 |
Synonyms |
Cyclopent[ef]imidazo[4,5,1-jk][1,4]benzodiazepine (9CI) |
Origin of Product |
United States |
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